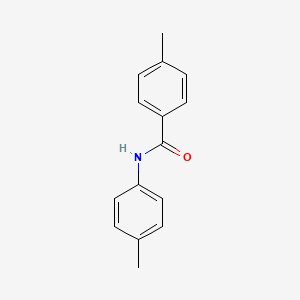

4-methyl-N-(4-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-3-7-13(8-4-11)15(17)16-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZSRMLCQIVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334919 | |

| Record name | 4-methyl-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-66-0 | |

| Record name | 4-Methyl-N-(4-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation Using Benzoic Anhydride

- Procedure: 4-methylbenzene-1,3-diamine is reacted with benzoic anhydride under controlled temperature to form 4-methyl-N-(4-methylphenyl)benzamide.

- Reaction Conditions: Typically performed at moderate temperatures (20–40°C) to balance reaction rate and minimize by-products.

- Industrial Adaptation: Continuous flow microreactor systems are employed to improve reaction control, selectivity, and yield, reducing production costs and enhancing scalability.

Reaction of 4-methylaniline with Benzoyl Chloride

- Procedure: 4-methylaniline and benzoyl chloride are each dissolved in an appropriate solvent (e.g., dichloromethane, chloroform, ethyl acetate, ethanol, or acetone). The aniline solution is placed in a reaction vessel with a base such as pyridine, then benzoyl chloride solution is added dropwise under stirring.

- Reaction Conditions:

- Temperature: Maintained between 20–40°C to prevent side reactions such as coking or excessive by-product formation.

- Reaction Time: 3–4 hours of stirring under constant temperature.

- Workup: After completion, the reaction mixture is washed with dilute hydrochloric acid (5–20% v/v), cooled to 2–6°C to precipitate the product, followed by filtration, washing, and recrystallization from absolute ethanol to obtain pure this compound.

Reaction Mechanism Insights and Radical Pathways

Photochemical studies have shown that related benzamide compounds can form via radical intermediates. For example, under UV light and oxygen, benzoyl radicals and amide radicals can form and recombine to yield benzamide derivatives. Although these pathways are more relevant to photochemical transformations, they provide mechanistic insights into the stability and reactivity of amide radicals during synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield & Notes |

|---|---|---|---|---|---|

| Acylation of 4-methylbenzene-1,3-diamine | Benzoic anhydride | Not specified | 20–40 | Not specified | Suitable for continuous flow; high selectivity |

| Reaction of 4-methylaniline with benzoyl chloride | 4-methylaniline, benzoyl chloride | Dichloromethane, pyridine | 20–40 | 3–4 | Requires acid wash and recrystallization; high purity |

| Photochemical radical pathway (research) | Benzoyl chloride, UV light, O2 | Benzene (dilute solution) | Ambient | Not specified | Produces benzamide via radical intermediates; lower yield |

Research Findings and Optimization Notes

- Temperature Control: Maintaining the reaction temperature between 20–40°C is critical. Lower temperatures slow the reaction, while higher temperatures increase side products and reduce yield.

- Solvent Choice: Dichloromethane is commonly preferred for its ability to dissolve reagents and facilitate smooth acylation. Other solvents like chloroform, ethyl acetate, ethanol, and acetone are also effective depending on solubility and reaction scale.

- Workup Procedures: Acid washing with dilute hydrochloric acid followed by cooling and recrystallization improves product purity significantly.

- Industrial Scale: Continuous flow microreactors enhance control over reaction parameters, leading to improved efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-methyl-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: This compound is a precursor in the synthesis of pharmaceutical agents and drug candidates.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-4-methylbenzamide: Similar in structure but with a benzyl group instead of a methyl group.

4-methyl-N-phenylbenzamide: Lacks the additional methyl group on the benzene ring.

Uniqueness

4-methyl-N-(4-methylphenyl)benzamide is unique due to the presence of two methyl groups on the benzene rings, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its physical and chemical properties .

Biological Activity

4-Methyl-N-(4-methylphenyl)benzamide, also known as N-(4-methylphenyl)-4-methylbenzamide, is an aromatic amide with significant biological activity. Its molecular formula is C15H15NO, and it is characterized by the presence of methyl groups on both the amine and the aromatic ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and as an antibacterial agent.

Chemical Structure and Properties

The structure of this compound features a benzamide backbone with two methyl substituents, enhancing its hydrophobicity and potential for various chemical interactions. The compound adopts a specific conformation that influences its biological activity, as indicated by studies on related benzanilides .

Anticancer Properties

Research indicates that this compound inhibits DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene regulation and cancer biology. By inhibiting DNMTs, this compound may modulate gene expression patterns associated with tumorigenesis. In cellular studies, it has shown effects on gene expression and metabolism in leukemia cell lines, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has displayed significant antibacterial activity. It interacts with bacterial targets, potentially disrupting cellular processes essential for bacterial survival. This dual functionality makes it a candidate for further development in both oncology and infectious disease treatment .

Case Studies

- DNA Methylation Inhibition : A study demonstrated that this compound effectively inhibited DNMT activity in vitro, leading to reactivation of silenced genes in cancer cell lines. This suggests a mechanism through which the compound could reverse epigenetic modifications associated with cancer progression .

- Antibacterial Efficacy : Another study evaluated the antibacterial effects of this compound against various strains of bacteria. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Methylphenyl)-benzamide | C14H13NO | Similar amide structure; lacks additional methyl group on the benzene ring. |

| N-(p-Tolyl)-N'-methylurea | C10H12N2O | Contains a urea moiety; differs in functional group but shares aromatic characteristics. |

| N-(p-Chlorophenyl)-benzamide | C14H13ClN | Contains a chlorine substituent; useful for comparing halogen effects on biological activity. |

| N-(p-Fluorophenyl)-N'-methylurea | C10H10F2N2O | Incorporates fluorine; allows exploration of electronic effects on reactivity. |

This table illustrates how variations in substituents can influence biological activity and chemical behavior.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of 4-methyl-N-(4-methylphenyl)benzamide, and how do experimental parameters influence refinement accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group C2/c ) with lattice parameters a = 13.3236 Å, b = 5.3591 Å, c = 17.3525 Å, and β = 92.248° . Use SHELXL for refinement, ensuring proper treatment of disordered methyl groups (e.g., via SADI and DELU commands in SHELX) to address thermal motion discrepancies . Multi-scan absorption corrections (e.g., CrysAlis RED) improve data accuracy .

Q. How does the anti-conformation of the amide group influence molecular packing and hydrogen bonding in the solid state?

- Methodological Answer : The amide group adopts an anti-conformation, with N–H⋯O hydrogen bonds (2.06–2.12 Å) forming supramolecular chains along the b-axis . This conformation minimizes steric clashes and stabilizes the crystal lattice. Dihedral angles between aromatic rings (~59.6°) and tilt angles (~32.3°) of the amide group relative to the benzoyl ring are critical for predicting packing efficiency .

Q. What synthetic routes are optimal for preparing this compound, and how can purity be validated?

- Methodological Answer : Synthesize via condensation of 4-methylbenzoyl chloride with 4-methylaniline in ethanol under reflux . Purify via slow evaporation to obtain needle-like crystals. Validate purity using:

- Melting point analysis (compare to literature values).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹).

- NMR : Aromatic protons appear as distinct multiplets (δ 6.8–7.8 ppm) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved, and what statistical tools ensure refinement reliability?

- Methodological Answer : Methyl group disorder (e.g., 60° rotational splitting) is common. Use occupancy refinement in SHELXL and apply restraints (e.g., FLAT for planar aromatic rings) . Validate with Rint (<5%) and GooF (S ≈ 1.0). Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H⋯H, C⋯O contacts) .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Compare computed vs. experimental bond lengths (e.g., C=O: ~1.22 Å) to validate accuracy .

Q. How do substituent effects on the benzanilide scaffold influence polymorphism or co-crystal formation?

- Methodological Answer : Substituents (e.g., methyl groups) alter packing motifs. Screen for polymorphs using:

- Solvent-drop grinding with co-formers (e.g., carboxylic acids).

- DSC/TGA to identify thermal phase transitions.

- Reference analogous compounds (e.g., 4-methyl-N-(2,6-dimethylphenyl)benzamide) to predict stacking patterns .

Q. What role does this compound play in structure-activity relationship (SAR) studies for bioactive molecules?

- Methodological Answer : The methyl groups enhance lipophilicity (logP ~3.5), favoring membrane permeability. Use as a scaffold for:

- Antimicrobial agents : Modify the benzamide core with trifluoromethyl groups (see ) to target bacterial enzymes (e.g., acps-pptase) .

- Kinase inhibitors : Introduce pyrimidine or triazole moieties via Suzuki coupling to explore anticancer activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported dihedral angles between aromatic rings of substituted benzanilides?

- Resolution : Dihedral angles vary with substituent position (e.g., 59.6° for para-methyl vs. 81.4° for ortho-methyl derivatives) . Use Conformational Cluster Analysis (Mercury CSD) to statistically compare angles across the Cambridge Structural Database (CSD). Cross-validate with torsion angle distributions from related structures (e.g., N-(4-methylphenyl)benzamide) .

Tables for Key Parameters

| Crystallographic Data | Values | Reference |

|---|---|---|

| Space group | C2/c | |

| Unit cell volume (ų) | 1238.06 | |

| Hydrogen bond (N–H⋯O) length | 2.06–2.12 Å | |

| Dihedral angle (aromatic rings) | 59.6° |

| Synthetic Yield & Purity | Conditions |

|---|---|

| Optimal solvent | Ethanol |

| Typical yield | 70–85% |

| Purity validation | MP, FT-IR, NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.